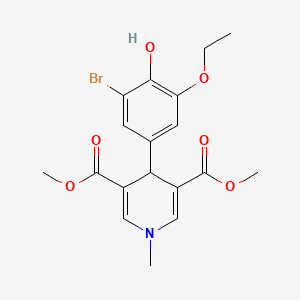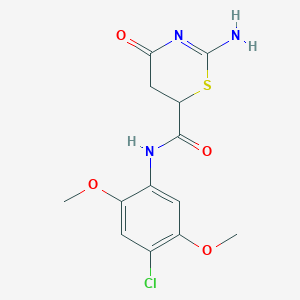![molecular formula C19H20N4O2S B4046034 5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4046034.png)
5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine
Overview
Description
5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine is a complex organic compound characterized by its unique triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,6-dimethoxybenzaldehyde and 3-methylsulfanylbenzylamine in the presence of a suitable catalyst can yield the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenyl trifluoromethanesulfonate
- 6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one
Uniqueness
5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine is unique due to its specific triazine ring structure and the presence of both methoxy and methylsulfanyl groups
Properties
IUPAC Name |
5-(2,6-dimethoxyphenyl)-N-[(3-methylsulfanylphenyl)methyl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-24-16-8-5-9-17(25-2)18(16)15-12-21-23-19(22-15)20-11-13-6-4-7-14(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUMZOQSEAKXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)NCC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4045962.png)
![(2E)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-N-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B4045968.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chloro-5-nitrobenzoate](/img/structure/B4045986.png)

![N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B4045998.png)

![1-(3,5-Dichlorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046006.png)
![1-(4-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4046019.png)
![N-cyclooctyl-2-[(1-methyl-2-pyrazin-2-ylethyl)amino]acetamide](/img/structure/B4046027.png)
![4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046036.png)
![ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate](/img/structure/B4046046.png)
![2-{2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-nitrophenyl)acetamide](/img/structure/B4046065.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine](/img/structure/B4046073.png)
